Cas no 175276-67-2 (5-(tert-Butyl)-2-methylfuran-3-carboxamide)

5-(tert-Butyl)-2-methylfuran-3-carboxamideは、tert-ブチル基とメチル基を有するフランカルボキサミド誘導体です。この化合物は、その特異な分子構造により、高い安定性と選択的反応性を示します。特に、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。tert-ブチル基の立体障害効果により、特定の反応経路を制御可能であり、有機合成化学における位置選択的な修飾が可能です。また、カルボキサミド基の存在により、分子間相互作用を利用した新規材料設計への展開も注目されています。

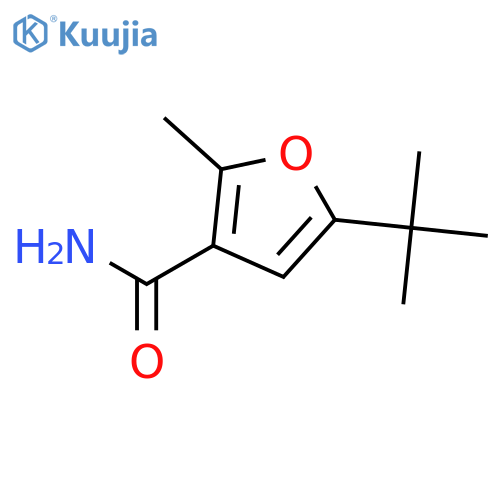

175276-67-2 structure

商品名:5-(tert-Butyl)-2-methylfuran-3-carboxamide

5-(tert-Butyl)-2-methylfuran-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-(tert-Butyl)-2-methylfuran-3-carboxamide

- 3-Furancarboxamide,5-(1,1-dimethylethyl)-2-methyl-

- 5-tert-butyl-2-methylfuran-3-carboxamide

- 5-(TERT-BUTYL)-2-METHYL-3-FURAMIDE

- Maybridge3_007000

- CHEMBL1608844

- DTXSID80351587

- 5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide

- HMS1450O04

- SR-01000531933

- SMR000461140

- EU-0019261

- Oprea1_137885

- HMS2802A04

- MFCD00276989

- CS-0328511

- SCHEMBL13076637

- SR-01000531933-1

- MLS000862058

- AKOS005594488

- IDI1_018387

- 175276-67-2

-

- MDL: MFCD00276989

- インチ: InChI=1S/C10H15NO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H2,11,12)

- InChIKey: JERNMWLTDZPEAE-UHFFFAOYSA-N

- ほほえんだ: C(C1OC(C)=C(C(N)=O)C=1)(C)(C)C

計算された属性

- せいみつぶんしりょう: 181.11035

- どういたいしつりょう: 181.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 56.2Ų

じっけんとくせい

- PSA: 56.23

5-(tert-Butyl)-2-methylfuran-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB532625-1 g |

5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide |

175276-67-2 | 1g |

€547.60 | 2022-08-31 | ||

| abcr | AB532625-1g |

5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide; . |

175276-67-2 | 1g |

€651.60 | 2024-04-18 | ||

| Apollo Scientific | OR346683-1g |

5-tert-Butyl-2-methylfuran-3-carboxamide |

175276-67-2 | 95+% | 1g |

£428.00 | 2023-09-01 | |

| abcr | AB532625-5g |

5-tert-Butyl-2-methyl-furan-3-carboxylic acid amide; . |

175276-67-2 | 5g |

€1846.50 | 2024-04-18 |

5-(tert-Butyl)-2-methylfuran-3-carboxamide 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

175276-67-2 (5-(tert-Butyl)-2-methylfuran-3-carboxamide) 関連製品

- 52480-43-0(4,5-Dimethyl-2-furaldehyde)

- 4265-18-3(3-Acetyl-2-ethylbenzofuran)

- 1477-19-6(Benzarone)

- 494-90-6(Menthofuran)

- 10035-41-3(2-ethyl-1-benzofuran-3-carbaldehyde)

- 16806-93-2(6,7-Dihydro-4(5H)-benzofuranone)

- 10599-70-9(3-Acetyl-2,5-dimethylfuran)

- 52490-15-0(2-Butyl-3-(4-hydroxybenzoyl)benzofuran)

- 38422-62-7(5-tert-Butyl-2-methylfuran-3-carboxylic Acid)

- 638217-08-0(6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:175276-67-2)5-(tert-Butyl)-2-methylfuran-3-carboxamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):386.0/1094.0